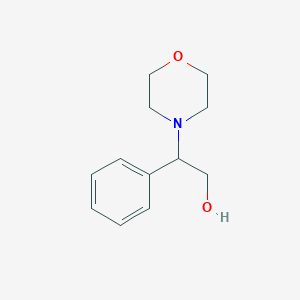
Cbz-Gly-DL-Pro-DL-Arg-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-Pro-Arg-pNA: is a synthetic peptide substrate commonly used in biochemical assays. It is composed of the amino acids glycine, proline, and arginine, with a para-nitroaniline (pNA) group attached. This compound is particularly useful in the detection and measurement of protease activity, such as prostate-specific antigen (PSA) and trypsin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Arg-pNA typically involves the stepwise addition of protected amino acids to form the peptide chain. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of proline and arginine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Finally, the para-nitroaniline group is attached to the arginine residue .
Industrial Production Methods
Industrial production of Z-Gly-Pro-Arg-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-Pro-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between arginine and para-nitroaniline releases the chromogenic pNA group, which can be quantitatively measured .
Common Reagents and Conditions
Proteases: Enzymes like trypsin and PSA are commonly used to catalyze the hydrolysis of Z-Gly-Pro-Arg-pNA.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction
Major Products
The primary product of the hydrolysis reaction is para-nitroaniline, which exhibits a strong absorbance at 405 nm, making it easy to detect and measure .
Applications De Recherche Scientifique
Z-Gly-Pro-Arg-pNA has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases like trypsin and PSA
Clinical Diagnostics: Employed in diagnostic assays for the detection of PSA levels in prostate cancer screening
Pharmaceutical Research: Utilized in drug discovery to screen for protease inhibitors
Industrial Applications: Applied in quality control processes to ensure the activity of proteolytic enzymes in various products
Mécanisme D'action
The mechanism of action of Z-Gly-Pro-Arg-pNA involves its hydrolysis by specific proteases. The enzyme binds to the substrate and cleaves the peptide bond between arginine and para-nitroaniline. This cleavage releases the chromogenic pNA group, which can be detected spectrophotometrically. The rate of pNA release is directly proportional to the enzyme activity, allowing for quantitative measurements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Gly-Pro-4-nitroanilide: Similar in structure but lacks the arginine residue, making it specific for different proteases.
Nα-Benzoyl-L-arginine 4-nitroanilide: Another chromogenic substrate used for trypsin activity assays.
Gly-Pro p-nitroanilide: Used for measuring dipeptidyl peptidase activity.
Uniqueness
Z-Gly-Pro-Arg-pNA is unique due to its specific sequence, which makes it an ideal substrate for PSA and trypsin. Its ability to release a chromogenic group upon cleavage allows for easy and accurate measurement of protease activity .
Propriétés
Formule moléculaire |
C27H34N8O7 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30) |
Clé InChI |
ZPQZRIJTQNWNLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)


![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)
